![molecular formula C16H11ClN2O2 B1363419 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 372107-14-7](/img/structure/B1363419.png)
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains phenyl groups and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving corresponding acids or hydrazides with amines and amino acid esters .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The pyrazole ring, phenyl groups, and carboxylic acid group can all participate in various intermolecular interactions .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, similar compounds have been found to exhibit inhibitory actions on certain cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, “3-(4-Chlorophenyl)propanoic acid”, the melting point is reported to be 127-131 °C .Scientific Research Applications
1. Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including those related to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, is a significant area of research. These compounds have been synthesized through specific reactions and studied using techniques like X-ray crystallography. This allows for a deeper understanding of their molecular structures and properties. For example, Kumarasinghe et al. (2009) synthesized a related compound and used single-crystal X-ray analysis for structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
2. Potential in Nonlinear Optics
Research by Chandrakantha et al. (2013) on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are structurally related to the compound , revealed their potential as nonlinear optical materials. These compounds showed significant optical nonlinearity, suggesting their usefulness in optical limiting applications (Chandrakantha et al., 2013).
3. Antimicrobial Properties
Compounds structurally similar to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid have been investigated for their antimicrobial properties. For instance, Prabhudeva et al. (2017) synthesized a pyrazole derivative and evaluated its structure through spectroscopic and X-ray diffraction studies, highlighting its potential antimicrobial applications (Prabhudeva et al., 2017).
4. Applications in Cancer Research
The derivatives of 3-phenyl-1H-pyrazole, which include compounds like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, play a crucial role in cancer research. They serve as intermediates in synthesizing biologically active compounds, especially in the context of molecular targeted therapy for cancer. Liu et al. (2017) discussed the synthesis and optimization of such derivatives, emphasizing their relevance in cancer treatment (Liu, Xu, & Xiong, 2017).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLATFKKYWPLEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356720 | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
372107-14-7 | |
Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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